molecular formula C8H7N3S B1265852 4-(Pyridin-3-yl)thiazol-2-amine CAS No. 30235-27-9

4-(Pyridin-3-yl)thiazol-2-amine

Cat. No. B1265852
CAS RN: 30235-27-9
M. Wt: 177.23 g/mol
InChI Key: XOHZQGAYUHOJPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-3-yl)thiazol-2-amine often involves oxidative C–S bond formation strategies. For instance, biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which share a similar structural framework, can be synthesized from simple heteroaryl-thioureas using phenyliodine(III) bis(trifluoroacetate) as an oxidant. This method is noted for its metal-free approach, broad substrate scope, and short reaction times (Mariappan et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-(Pyridin-3-yl)thiazol-2-amine derivatives can exhibit dynamic tautomerism and divalent N(I) character, as shown in compounds like N‐(pyridin‐2‐yl)thiazol‐2‐amine. Quantum chemical analysis reveals the presence of competitive isomeric structures, with some possessing divalent N(I) character due to the competition between thiazole and pyridine groups in accommodating the tautomeric hydrogen. These structural variations significantly influence the electron distribution and tautomeric preferences of these compounds (Bhatia et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 4-(Pyridin-3-yl)thiazol-2-amine is influenced by its structural features, enabling it to participate in various chemical reactions. For instance, compounds with similar frameworks have been synthesized through Mn(II)-catalyzed reactions, involving cyclization and condensation processes that lead to a range of derivatives with potential biological activities (Dani et al., 2013).

Physical Properties Analysis

The physical properties of 4-(Pyridin-3-yl)thiazol-2-amine derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. The compound 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine, for example, crystallizes in the monoclinic system and exhibits intermolecular N—H⋯N hydrogen bonds, which contribute to its two-dimensional framework structure (Wang et al., 2009).

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

4-(Pyridin-3-yl)thiazol-2-amine demonstrates dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures with relative energy differences of approximately 4 kcal/mol. This compound exhibits electron donating properties due to the competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).

Corrosion Inhibition for Copper

4-(Pyridin-3-yl)thiazol-2-amine (PyTA) is an effective corrosion inhibitor for copper in acid solutions. Techniques like electrochemical impedance spectroscopy and potentiodynamic polarization show that PyTA provides strong corrosion protection, with inhibition efficiencies up to 94% at specific concentrations (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).

Protonation Sites and Hydrogen Bonding

The protonation sites and hydrogen bonding patterns in mono-hydrobromide salts of 4-(Pyridin-3-yl)thiazol-2-amine derivatives show significant variations. The crystal structures of these compounds reveal diverse intermolecular hydrogen bonding patterns, influencing their molecular and structural properties (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Potential in Anticancer Research

Some derivatives of 4-(Pyridin-3-yl)thiazol-2-amine show promising anticancer activities. For instance, certain compounds demonstrate significant cytotoxicity against various cancer cell lines, including colon and liver carcinoma, suggesting their potential as anticancer agents (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Synthesis and Antimicrobial Activities

The synthesis of 4-(Pyridin-3-yl)thiazol-2-amine derivatives and their subsequent screening for antimicrobial activities show that these compounds possess excellent antifungal and antibacterial properties. This suggests their potential application in developing new antimicrobial agents (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2007).

properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZQGAYUHOJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184332
Record name 4-(3-Pyridinyl)-2-thiazolamine
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)thiazol-2-amine

CAS RN

30235-27-9
Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Synthesis routes and methods I

Procedure details

A solution of thiourea (70,4 g) in water (265 ml) was added dropwise to a stirred solution of 3-bromoacetylpyridine hydrobromide (251,6 g) in water (1 1) over 15 minutes. The solution, which turned yellow and became quite hot, was allowed to stand for one hour, and was then basified by addition of aqueous ammonia. The resulting solid was filtered off, washed with water, and dried in vacuo at 65° C. to give 4-(pyridin-3-yl)-thiazol-2-amine, (155 g) Mp 200° C.
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Synthesis routes and methods II

Procedure details

[(2-Nitrophenyl)methyl](4-(3-pyridyl)(1,3-thiazol-2-yl)amine was prepared according to the method described in Example 16 (Step b) by employing amino{[(2-nitrophenyl)methyl]amino}methane-1-thione (1.03 g, 4.9 mmol) (Example 16, Step a), 3-(bromoacetyl)pyridine hydrobromide (Aust. J. Chem. 1989, 42, 1735; 1.37 g, 4.9 mmol), and 50% MeOH (50 mL). The crude yellow oil, iron dust (Aldrich) (1.39 g, 24.9 mmol) and NH4Cl (198 mg, 3.7 mmol) in 50% EtOH (50 mL) was heated at reflux. After 1 h the solvent was removed in vacuo. The residue was dissolved in THF (20 mL) and to this solution was added 4-nitrophenyl chloroformate (Aldrich) (860 mg, 4.2 mmol) followed by Et3N (0.85 mL, 6.1 mmol) and the reaction was heated at reflux. After 1 h the reaction was cooled to RT and stirred overnight. The solvent was removed in vacuo and purified by flash chromatography on silica gel with Hexanes:EtOAc (1:1) to CH2Cl2:MeOH (39:1, 19:1) as eluant to give an off-white solid. Mp: 269–272° C. MS m/z: 309 (M+1). Calc'd for C16H12N4OS—308.07.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
R Farahati, H Behzadi, SM Mousavi-Khoshdel… - Journal of Molecular …, 2020 - Elsevier
This study investigates the effect of corrosion inhibition of 4-(pyridin-3-yl) thiazol-2-amine (PyTA) on the copper surface. The inhibition efficiencies were evaluated by a series of …
Number of citations: 36 www.sciencedirect.com
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com
V Bavetsias, RM Lanigan, GF Ruda… - Journal of medicinal …, 2016 - ACS Publications
We report the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their subsequent optimization, guided by structure-based design, to give 8-(1H-pyrazol-3-yl)…
Number of citations: 95 pubs.acs.org
MA El-Borai, HF Rizk, GB El-Hefnawy, HF El-Sayed… - Fibers and …, 2013 - Springer
Three series of mono and disazo disperse dyes were synthesized from 2-amino-4-(pyridin-3-yl) thiazole. The structure of the synthesized dyes was confirmed by elemental analysis, …
Number of citations: 14 link.springer.com
SA Ibrahim, HF Rizk, DS Aboul-Magd, A Ragab - Dyes and Pigments, 2021 - Elsevier
A series of new magenta azomethine reactive disperse dyes were synthesized and applied into polyester/cotton blend fabrics. Various spectroscopic and analytical techniques …
Number of citations: 34 www.sciencedirect.com
EE El-Katori, M Ahmed, H Nady - Colloids and Surfaces A: Physicochemical …, 2022 - Elsevier
‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬‬Abstract Even though there are many synthesized structures that can be used to combat corrosion during the acid pickling process, the problem's persistence prompts …
Number of citations: 13 www.sciencedirect.com
R Farahati, A Ghaffarinejad… - World Journal of …, 2022 - emerald.com
Purpose This paper aims to investigate the corrosion inhibition ability of 4–(4-nitrophenyl) thiazol-2-amine (NPT) on the copper in 1 M HCl. Design/methodology/approach The corrosion …
Number of citations: 0 www.emerald.com
P Kakati, P Singh, P Yadav, SK Awasthi - New Journal of Chemistry, 2021 - pubs.rsc.org
Simple ammonium ionic liquids [ILs] are efficient, green, environmentally friendly catalysts in promoting the Biginelli condensation reaction, Hantzsch reaction and Niementowski …
Number of citations: 7 pubs.rsc.org
S Malinowski, M Wróbel, A Woszuk - Materials, 2021 - mdpi.com
Destructive corrosion processes lead to the loss of primary mechanical properties of metal construction materials, which generates additional costs during their maintenance connected …
Number of citations: 18 www.mdpi.com
AK Dewangan, Y Dewangan, DK Verma… - Environmentally …, 2022 - Elsevier
Synthetic organic molecules are mostly used as metal corrosion inhibitors, mainly due to their water solubility, effectiveness at low concentration, low-cost, and high inhibition properties, …
Number of citations: 4 www.sciencedirect.com

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